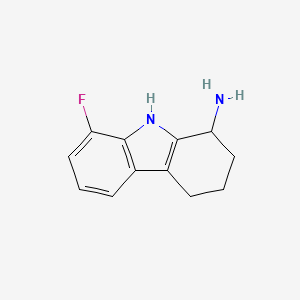

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

説明

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a fluorinated tetrahydrocarbazole derivative with a primary amine group at the 1-position and a fluorine substituent at the 8-position of the carbazole scaffold. This compound belongs to a class of small molecules investigated for their antimicrobial properties, particularly as modulators of bacterial two-component regulatory systems (2CRS), such as CpxRA in E. coli . The scaffold’s tetrahydrocarbazole core imparts conformational rigidity, while the fluorine atom enhances electronic and steric interactions with biological targets. The primary amine is critical for bacterial uptake via porin-mediated transport .

特性

分子式 |

C12H13FN2 |

|---|---|

分子量 |

204.24 g/mol |

IUPAC名 |

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

InChI |

InChI=1S/C12H13FN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2 |

InChIキー |

MHGWXDSMRFFYSS-UHFFFAOYSA-N |

正規SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the reaction of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one with an amine source under reductive conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

化学反応の分析

Types of Reactions

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, tetrahydrofuran, dimethyl sulfoxide

Major Products Formed

Oxidation: 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Reduction: Fully saturated analogs of the compound

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

Material Science: Its unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

作用機序

The mechanism of action of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be contextualized by comparing it to structurally analogous compounds. Key differences in substituent positioning, ring saturation, and functional groups significantly influence activity, bioavailability, and target engagement.

Positional Isomers: 6-Fluoro vs. 8-Fluoro Derivatives

- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (Compound 5, ): The fluorine atom at the 6-position alters electron distribution and steric interactions compared to the 8-fluoro derivative. Molecular Weight: 204.248 g/mol; Monoisotopic Mass: 204.1063 .

- 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Fluorine at the 8-position may enhance hydrophobic interactions with target proteins. No direct activity data is provided in the evidence, but SAR studies suggest fluorine’s role in optimizing ligand-target engagement .

Halogen-Substituted Derivatives

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine ():

- Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine improve membrane permeability but may reduce target specificity.

- Activity : Used in derivatives like AL682 (a bromophenethyl-substituted analog), which showed moderate yields (21%) in synthesis but unquantified antimicrobial effects .

- Molecular Weight : 222.70 g/mol (hydrochloride salt).

- Molecular Weight: 359.24 g/mol.

Des-Amino and C-Ring Modified Analogs

- Compound 33 (Des-amino comparator, ): Lacks the primary amine, leading to reduced accumulation in E. coli due to impaired porin-mediated transport. Highlights the necessity of the primary amine for bacterial permeability .

Substituent Effects on Activity

Trifluoromethyl and Bulky Substituents

生物活性

Overview

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a fluorinated derivative of tetrahydrocarbazole. Its unique structural features, including the presence of a fluorine atom at the 8th position and an amine group at the 1st position, suggest significant implications for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly in drug discovery contexts.

The molecular formula of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is with a molecular weight of 204.24 g/mol. The incorporation of fluorine often enhances lipophilicity and metabolic stability, which are crucial for pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃FN₂ |

| Molecular Weight | 204.24 g/mol |

| CAS Number | 2367-15-9 |

Antiviral Properties

Research has indicated that compounds with a carbazole scaffold exhibit antiviral activity. For instance, studies on carbazole derivatives have shown promising results against human papillomavirus (HPV) and hepatitis C virus (HCV). The compound's structure may enhance its binding affinity to viral targets.

- Antiviral Efficacy :

- A study reported that carbazole derivatives exhibited IC50 values in the range of nanomolar concentrations against HCV, with some compounds showing selectivity indices greater than 1600 .

- Specifically, compounds similar to 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine have been evaluated for their potential as RNA polymerase inhibitors .

The mechanism by which 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its biological effects may involve:

- Receptor Interaction : The presence of the fluorine atom may enhance interactions with specific enzymes or receptors involved in disease pathways. This is critical for understanding its therapeutic potential and guiding further drug development efforts.

Structure-Activity Relationship (SAR)

Initial structure-activity relationship studies have highlighted the importance of substituents on the carbazole scaffold. For example:

- The presence of a dimethylaminoethyl group at position R2 and methyl groups at positions R5 or R6 significantly influenced antiviral activity .

Case Studies

Several case studies have explored the biological activity of carbazole derivatives:

- Inhibition of Viral Replication :

- Antitumor Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。